![molecular formula C20H39P B15164127 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane CAS No. 191548-31-9](/img/structure/B15164127.png)
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is a phospholane derivative known for its unique structural properties and potential applications in various fields of chemistry. This compound features a phospholane ring substituted with a methyl group and a cyclohexyl ring bearing three isopropyl groups at the 2, 4, and 6 positions. Its distinct structure makes it an interesting subject for research in synthetic chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with isopropyl groups at the 2, 4, and 6 positions can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable phosphine precursor. This step often requires the use of a base such as sodium hydride to facilitate the cyclization process.
Methylation: The final step involves the methylation of the phospholane ring. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
化学反应分析
Types of Reactions
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholane derivatives.
科学研究应用
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved vary based on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: This compound also features a phosphine group and is used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine derivative with comparable properties and applications.
Uniqueness
3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane is unique due to its specific structural arrangement, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications in synthetic chemistry and material science.
属性
CAS 编号 |
191548-31-9 |
|---|---|
分子式 |
C20H39P |
分子量 |
310.5 g/mol |
IUPAC 名称 |
3-methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane |
InChI |
InChI=1S/C20H39P/c1-13(2)17-10-18(14(3)4)20(19(11-17)15(5)6)21-9-8-16(7)12-21/h13-20H,8-12H2,1-7H3 |
InChI 键 |
SUWUPAZZXLNHCR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCP(C1)C2C(CC(CC2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


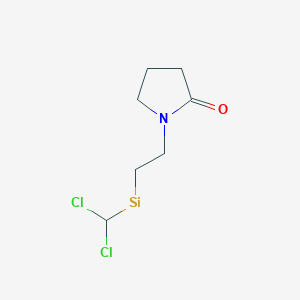
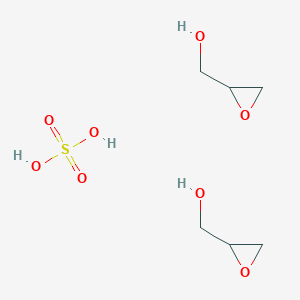
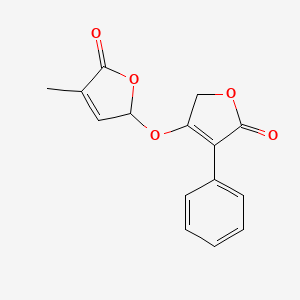
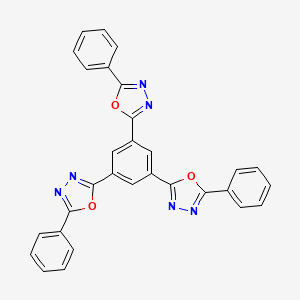

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
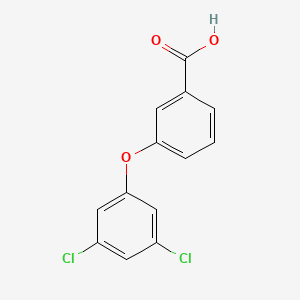
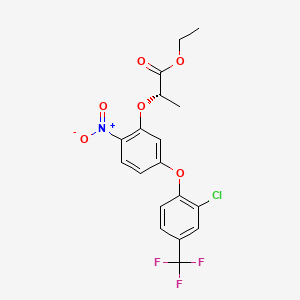
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
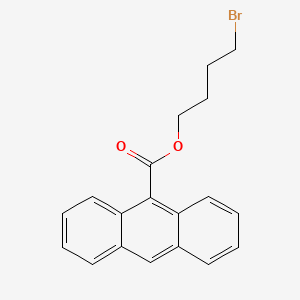
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

